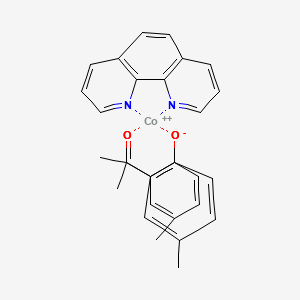
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline is a coordination compound that combines the organic ligands 2-acetyl-4-methylphenolate and 1,10-phenanthroline with a cobalt(2+) ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline typically involves the reaction of cobalt(II) salts with 2-acetyl-4-methylphenolate and 1,10-phenanthroline ligands. One common method involves dissolving cobalt(II) nitrate in a methanol/water mixture and then adding the ligands in a stoichiometric ratio. The reaction mixture is heated to around 85°C to facilitate the formation of the complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt(2+) ion can participate in redox reactions, where it can be oxidized to cobalt(3+) or reduced to cobalt(0).
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
Oxidation: Oxidation of the cobalt(2+) ion can lead to the formation of cobalt(3+) complexes.
Reduction: Reduction can yield cobalt(0) species or other lower oxidation state complexes.
Substitution: Substitution reactions can produce new coordination complexes with different ligands.
Scientific Research Applications
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline has several scientific research applications:
Catalysis: This compound is used as a catalyst in various chemical reactions, including the reduction of carbon dioxide to carbon monoxide under visible light
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Applications: The compound’s interaction with biological molecules is of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism by which 2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline exerts its effects involves the coordination of the cobalt(2+) ion with the ligands, which stabilizes the metal center and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) complexes with 1,10-phenanthroline and other ligands: These include complexes with different anions or additional ligands, such as dicyanamide or carboxylates
Copper(II) complexes with 1,10-phenanthroline: These have similar coordination environments but different redox properties.
Uniqueness
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline is unique due to the specific combination of ligands, which imparts distinct electronic and steric properties to the complex. This uniqueness can result in different catalytic activities and stability compared to other similar compounds .
Properties
Molecular Formula |
C30H26CoN2O4 |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
2-acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2C9H10O2.Co/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-6-3-4-9(11)8(5-6)7(2)10;/h1-8H;2*3-5,11H,1-2H3;/q;;;+2/p-2 |
InChI Key |
ZEDFSXCZQHFFSM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)[O-])C(=O)C.CC1=CC(=C(C=C1)[O-])C(=O)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


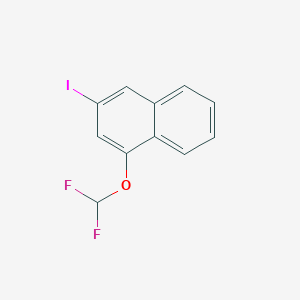
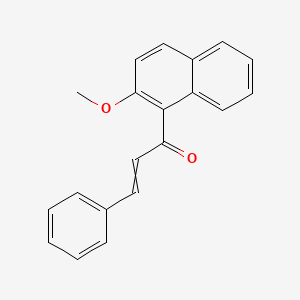
![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)
![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)

![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
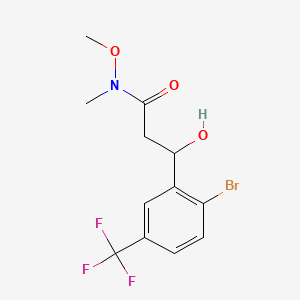
![5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)

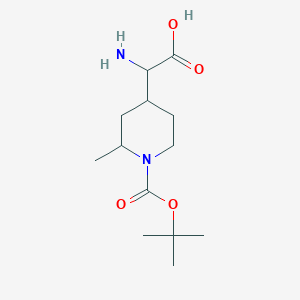
![4-[[2-[[2-[[3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14781185.png)
![(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B14781188.png)

![3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781194.png)
